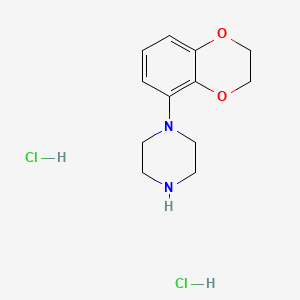

Eltoprazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eltoprazine dihydrochloride is a serotonergic drug of the phenylpiperazine class . It is a 5-HT1A/5-HT1B receptors agonist and a 5-HT2C receptor antagonist . It shows antiaggressive and anxiogenic effects .

Molecular Structure Analysis

The molecular formula of Eltoprazine dihydrochloride is C12H16N2O2·2HCl . The molecular weight is 293.19 .Physical And Chemical Properties Analysis

Eltoprazine dihydrochloride is a solid at 20 degrees Celsius . It is hygroscopic .Aplicaciones Científicas De Investigación

- Eltoprazine has shown promise in ameliorating levodopa-induced dyskinesia (LID) in Parkinson’s disease (PD) patients . LID is a common complication of long-term L-dopa treatment. The compound’s 5-hydroxytryptamine (5-HT) 1A/1B receptor agonist activity contributes to its effectiveness in mitigating dyskinesia. Neural electrophysiological analyses reveal that Eltoprazine modulates gamma oscillations, particularly in the primary motor cortex (M1) and dorsolateral striatum (DLS). These oscillations play a crucial role in dyskinesia development .

- Excessive cortical gamma oscillations serve as a clinical indicator of dyskinesia. Researchers have detected enhanced phase-amplitude coupling (PAC) and functional connectivity of gamma-band oscillations. Eltoprazine’s potential clinical application lies in guiding and optimizing deep brain stimulation parameters for dyskinesia management .

- Eltoprazine interacts with various serotonergic (5-HT) receptors. Although its precise mechanism remains under investigation, it exhibits a plethora of activities related to these receptors. Further studies are needed to fully elucidate its effects .

Dyskinesia Modulation

Deep Brain Stimulation Optimization

Serotonergic Receptor Activity

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.2ClH/c1-2-10(14-6-4-13-5-7-14)12-11(3-1)15-8-9-16-12;;/h1-3,13H,4-9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRJDVNCYJTPOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C(=CC=C2)OCCO3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eltoprazine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2508036.png)

![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)

![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)

![4-Iodobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2508050.png)

![4-bromo-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)benzamide](/img/structure/B2508056.png)